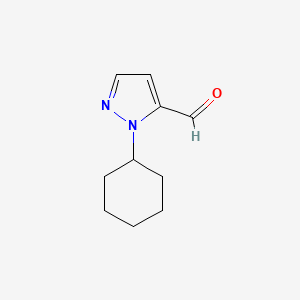![molecular formula C14H11ClN6O B2889189 6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide CAS No. 1465314-17-3](/img/structure/B2889189.png)
6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and a tetrazole moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. The chloro group is introduced through halogenation reactions, while the tetrazole moiety is formed via cyclization reactions involving azides and nitriles.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted pyridines and tetrazoles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide is explored for its potential as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it an important component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Losartan: A well-known angiotensin II receptor antagonist used in the treatment of hypertension.
Tetraniliprole: An insecticide used in pest control.
Uniqueness: 6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide stands out due to its unique combination of a pyridine ring and a tetrazole moiety. This structural feature allows for a wide range of chemical reactions and biological activities, making it distinct from other compounds in its class.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
6-chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O/c15-12-3-1-2-11(17-12)14(22)16-8-9-4-6-10(7-5-9)13-18-20-21-19-13/h1-7H,8H2,(H,16,22)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEHKAFGODGJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2889109.png)







![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2889120.png)

![tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2889122.png)
![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2889125.png)
![1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2889127.png)
